Ranolazine Bis(N-Oxide)

Stability-indicating method Impurity profiling Quality control (QC)

Ranolazine Bis(N-Oxide) is the di-N-oxide oxidative degradant of ranolazine, with distinct MW (459.54 g/mol) and chromatographic retention versus the mono-N-oxide (443.55) and parent API (427.54). Validated RP-UPLC methods confirm this impurity requires separate quantification—generic substitutes cannot ensure accurate results. Procure ISO 17034-certified material with full characterization (NMR, MS, HPLC, TGA) to support ICH Q2(R1) method validation, ANDA submissions, and QC batch release. Essential for stability-indicating methods and regulatory compliance under ICH Q3A/Q3B.

Molecular Formula C24H33N3O6
Molecular Weight 459.543
CAS No. 1246816-00-1
Cat. No. B594204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRanolazine Bis(N-Oxide)
CAS1246816-00-1
Molecular FormulaC24H33N3O6
Molecular Weight459.543
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)C[N+]2(CC[N+](CC2)(CC(COC3=CC=CC=C3OC)O)[O-])[O-]
InChIInChI=1S/C24H33N3O6/c1-18-7-6-8-19(2)24(18)25-23(29)16-27(31)13-11-26(30,12-14-27)15-20(28)17-33-22-10-5-4-9-21(22)32-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29)
InChIKeyBIUBGFGNJNWYSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ranolazine Bis(N-Oxide) CAS 1246816-00-1: Overview and Analytical Specifications


Ranolazine Bis(N-Oxide) (CAS 1246816-00-1) is a chemically defined N-oxide derivative of the antianginal agent ranolazine, with the IUPAC name N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1,4-dioxidopiperazine-1,4-diium-1-yl]acetamide [1]. It is characterized by the oxidation of both nitrogen atoms in the piperazine ring, yielding the molecular formula C₂₄H₃₃N₃O₆ and a molecular weight of 459.54 g/mol, which distinguishes it from the parent compound ranolazine (C₂₄H₃₃N₃O₄; MW 427.54 g/mol) [1][2]. The compound exists as a racemic mixture and appears as an off-white to pale yellow solid, with recommended storage conditions of 2–8°C for long-term stability [3][4]. It is primarily utilized as an analytical reference standard for impurity profiling, forced degradation studies, and regulatory submissions such as Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF) [5].

Why Ranolazine Bis(N-Oxide) CAS 1246816-00-1 Cannot Be Replaced with Generic Ranolazine or Mono-N-Oxide Impurities


Substitution of Ranolazine Bis(N-Oxide) with either ranolazine API or its mono-N-oxide analogs is analytically and regulatorily unsound. Ranolazine (C₂₄H₃₃N₃O₄; MW 427.54 g/mol) and the mono-N-oxide impurity (Ranolazine N-Oxide, C₂₄H₃₃N₃O₅; MW 443.55 g/mol) possess distinct molecular weights, polarities, and chromatographic retention behaviors compared to the di-N-oxide species [1]. Critically, Ranolazine Bis(N-Oxide) has been explicitly identified in validated stability-indicating UPLC methods as a "major oxidative degradant" requiring separate quantification and control [1][2]. The ICH Q3A/Q3B guidelines mandate the identification, qualification, and control of all process-related and degradation impurities at levels ≥0.1% [3]. The validated RP-UPLC method demonstrates that the di-N-oxide impurity elutes distinctly from both the parent drug and the mono-N-oxide species under gradient conditions, confirming that generic substitutes cannot provide accurate quantification for this specific impurity [1]. Consequently, the use of non-specific standards would compromise method specificity, validation integrity, and regulatory compliance during ANDA filings and commercial quality control [4].

Quantitative Differentiation Evidence for Ranolazine Bis(N-Oxide) CAS 1246816-00-1


RP-UPLC Method Validated for Specific Separation of Di-N-Oxide Impurity from Ranolazine and 14 Other Related Substances

A validated reverse-phase ultra performance liquid chromatographic (RP-UPLC) method was specifically developed and validated to separate Ranolazine Bis(N-Oxide) (the di-N-oxide major oxidative degradant) from ranolazine and 14 other process-related impurities [1]. The method achieved baseline separation of all 15 impurities within a 15-minute gradient run using a polar embedded Waters Acquity BEH RP18 column (100 mm × 2.1 mm, 1.7 μm), with detection limits ranging from 0.1 μg mL⁻¹ to 0.3 μg mL⁻¹ [1][2]. This analytical capability is a direct comparator advantage over generic ranolazine standards, which cannot resolve this specific di-N-oxide species from other structurally related impurities.

Stability-indicating method Impurity profiling Quality control (QC) ANDA regulatory submission

Molecular Weight and Oxidation State Differentiation from Parent Ranolazine and Mono-N-Oxide

Ranolazine Bis(N-Oxide) (C₂₄H₃₃N₃O₆; MW 459.54 g/mol) contains two oxidized nitrogen atoms on the piperazine ring, distinguishing it from both ranolazine (C₂₄H₃₃N₃O₄; MW 427.54 g/mol) and the mono-N-oxide impurity Ranolazine N-Oxide (C₂₄H₃₃N₃O₅; MW 443.55 g/mol) [1][2]. This mass difference (+32 Da from parent, +16 Da from mono-N-oxide) provides a unique molecular ion in LC-MS/MS analysis, enabling unambiguous identification and quantification in complex drug substance and drug product matrices [3]. The oxidation state difference also confers distinct polarity and chromatographic retention behavior, which the validated RP-UPLC method exploits for baseline separation [3].

Structural elucidation Mass spectrometry Impurity identification

ISO 17034 Certified Reference Standard with Full Characterization Data Package

Commercially available Ranolazine Bis(N-Oxide) from suppliers such as CATO is manufactured under ISO 17034 accreditation, ensuring metrological traceability, homogeneity, and stability certification [1]. The product is provided with a comprehensive certificate of analysis (COA) including NMR, MS, HPLC purity data (>95% or higher), TGA, and structural conformity reports [1]. This documentation package contrasts with many generic impurity standards that offer only minimal purity information. Traceability to pharmacopeial standards (USP or EP) can be provided upon feasibility [2]. The compound is supplied with defined storage conditions (2–8°C) and a 3-year shelf life [1].

Reference standard certification Regulatory compliance Quality assurance

Retention Time and pKₐ Differentiation in Validated Stability-Indicating Method

The validated RP-UPLC method demonstrates that Ranolazine Bis(N-Oxide) exhibits distinct retention behavior compared to ranolazine and other related impurities due to its altered electronic properties [1]. The di-N-oxide moiety modifies the electron density on the piperazine ring and the phenyl substituents, affecting π–π interactions with the stationary phase [1]. Predicted physicochemical properties computed by ACD/Labs indicate a LogP of 0.52 and a polar surface area of 102 Ų for the bis(N-oxide) species . These values differ from those of the parent ranolazine and mono-N-oxide, which contributes to the observed chromatographic resolution in the validated method [1]. The gradient conditions (monobasic sodium buffer, acetonitrile modifier) were optimized specifically to separate the di-N-oxide degradant from all other process-related impurities and regioisomers [1].

Chromatographic separation Retention behavior pKa prediction

Optimal Application Scenarios for Ranolazine Bis(N-Oxide) CAS 1246816-00-1


ANDA Filing: Method Validation and Quality Control (QC) of Ranolazine Drug Substance and Drug Product

This compound is essential for the development and validation of stability-indicating analytical methods required for ANDA submissions. The validated RP-UPLC method demonstrates the specific separation and quantification of Ranolazine Bis(N-Oxide) as a major oxidative degradant at levels as low as 0.1–0.3 μg mL⁻¹ [1]. The ISO 17034 certified reference standard with full characterization data (NMR, MS, HPLC, TGA) supports method validation, system suitability testing, and routine QC batch release, ensuring compliance with ICH Q2(R1) and Q3A/Q3B guidelines [2][3].

Forced Degradation Studies and Stress Testing under ICH Q1A(R2) Conditions

Ranolazine Bis(N-Oxide) is a primary oxidative degradant formed when ranolazine drug substance or product is exposed to oxidative stress conditions (e.g., hydrogen peroxide) [1]. Its unique molecular weight (459.54 g/mol) and distinct LC-MS/MS fragmentation pattern enable unambiguous identification and quantification in forced degradation study samples [1][4]. The compound is used as a reference marker to establish degradation pathways and validate the stability-indicating capability of the analytical method, a critical component of the drug product stability section in regulatory dossiers [1].

Process Development and Impurity Profiling for API Manufacturing

During the synthesis of ranolazine API, Ranolazine Bis(N-Oxide) can form as a process-related impurity due to over-oxidation of the piperazine ring [1]. Procurement of this highly characterized standard enables process chemists to identify and quantify this specific impurity in crude reaction mixtures and final API batches. The validated RP-UPLC method provides a reliable platform for tracking the di-N-oxide impurity across multiple synthetic steps, facilitating process optimization to minimize its formation and ensure the final API meets the ≤0.1% impurity threshold mandated by ICH guidelines [1][5].

Pharmacopeial Monograph Development and Compendial Reference Standard Qualification

Ranolazine Bis(N-Oxide) serves as a candidate reference standard for inclusion in pharmacopeial monographs (e.g., USP, EP) as a specified impurity. The commercial availability of ISO 17034 certified material with traceability statements [3] supports the collaborative qualification process required for establishing official compendial standards. Its defined molecular structure, purity profile, and stability data make it suitable for use as an impurity marker in official monograph methods, harmonizing analytical approaches across different regulatory jurisdictions [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ranolazine Bis(N-Oxide)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.